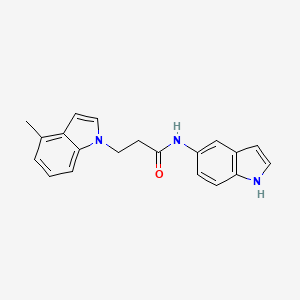
N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide typically involves the reaction of 1H-indole-5-carboxylic acid with 4-methyl-1H-indole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form corresponding oxindoles.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindoles.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of its interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide
- N-(1H-indol-5-yl)-3-(1H-indol-1-yl)propanamide
- N-(1H-indol-5-yl)-3-(4-chloro-1H-indol-1-yl)propanamide
Uniqueness
N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is unique due to the specific substitution pattern on the indole rings, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on one of the indole rings may enhance its lipophilicity and potentially its ability to cross biological membranes.
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C20H19N3O/c1-14-3-2-4-19-17(14)8-11-23(19)12-9-20(24)22-16-5-6-18-15(13-16)7-10-21-18/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) |
InChI Key |
NELLRSXSTITLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















